An In-depth Technical Guide to the Physicochemical Properties of p-Bromophenyl 2-chloroethyl sulfone
An In-depth Technical Guide to the Physicochemical Properties of p-Bromophenyl 2-chloroethyl sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Bromophenyl 2-chloroethyl sulfone, with the IUPAC name 1-bromo-4-(2-chloroethylsulfonyl)benzene, is an organosulfur compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive 2-chloroethyl sulfone moiety and a brominated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance based on related structures.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(2-chloroethylsulfonyl)benzene | PubChem[1] |
| Synonyms | p-Bromophenyl 2-chloroethyl sulfone, 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene | PubChem[1] |
| CAS Number | 26732-25-2 | PubChem[1] |
| Molecular Formula | C₈H₈BrClO₂S | PubChem[1] |
| Molecular Weight | 283.57 g/mol | PubChem[1] |
| Monoisotopic Mass | 281.91168 Da | PubChem[2] |
| Melting Point | Not available (A related compound, 1-bromo-4-(2-chloroethoxy)benzene, has a melting point of 55-57 °C)[3] | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Predicted XlogP | 2.6 | PubChem[2] |
Experimental Protocols
Synthesis of p-Bromophenyl 2-chloroethyl sulfone
Step 1: Synthesis of p-Bromophenyl vinyl sulfone (Hypothetical)
This step can be achieved through various methods, a common one being the reaction of sodium p-bromobenzenesulfinate with a suitable two-carbon synthon like 1,2-dibromoethane in the presence of a base.
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Reactants: Sodium p-bromobenzenesulfinate, 1,2-dibromoethane, a suitable base (e.g., sodium hydroxide), and a phase-transfer catalyst.
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Procedure:
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Dissolve sodium p-bromobenzenesulfinate in a suitable solvent system (e.g., water/dichloromethane).
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Add the phase-transfer catalyst and 1,2-dibromoethane.
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Add the base portion-wise while vigorously stirring the mixture at a controlled temperature.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
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Upon completion, separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield p-bromophenyl vinyl sulfone.
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Step 2: Hydrochlorination of p-Bromophenyl vinyl sulfone
The addition of HCl across the double bond of the vinyl sulfone would yield the target compound, p-Bromophenyl 2-chloroethyl sulfone.
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Reactants: p-Bromophenyl vinyl sulfone, hydrogen chloride (gas or solution in a suitable solvent).
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Procedure:
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Dissolve p-bromophenyl vinyl sulfone in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
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Bubble anhydrous hydrogen chloride gas through the solution at a low temperature (e.g., 0 °C), or add a solution of HCl in a compatible solvent.
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Monitor the reaction until the starting material is consumed.
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Remove the excess HCl and solvent under reduced pressure.
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The crude p-Bromophenyl 2-chloroethyl sulfone can be purified by recrystallization.
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Mandatory Visualization
Caption: Proposed two-step synthesis of p-Bromophenyl 2-chloroethyl sulfone.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of p-Bromophenyl 2-chloroethyl sulfone are not currently available in the scientific literature. However, the biological effects of structurally related compounds can provide insights into its potential pharmacological profile.
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Aryl Sulfones: Many compounds containing an aryl sulfone moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain aryl methyl sulfones have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.[4] Other studies have indicated that aryl sulfone derivatives can possess antiestrogenic effects.[5]
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2-Chloroethyl Moiety: The 2-chloroethyl group is a known alkylating agent and is present in several cytotoxic compounds used in chemotherapy. This functional group can react with nucleophilic sites on biomolecules such as DNA and proteins, leading to cell death. It is plausible that p-Bromophenyl 2-chloroethyl sulfone could exhibit similar alkylating properties, suggesting potential for investigation as an anticancer agent.
Given the presence of both the aryl sulfone and the 2-chloroethyl groups, p-Bromophenyl 2-chloroethyl sulfone could potentially exhibit a combination of these activities. Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical starting point for such investigations would be to screen for activity in cancer cell lines and to assess its potential to modulate inflammatory pathways.
References
- 1. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO2S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - P-bromophenyl 2-chloroethyl sulfone (C8H8BrClO2S) [pubchemlite.lcsb.uni.lu]
- 3. 1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0 | Chemsrc [chemsrc.com]
- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls and 2,2-bis(4-chlorophenyl)-1,1-dichloroethene on 17beta-estradiol-induced gene expression in several bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
